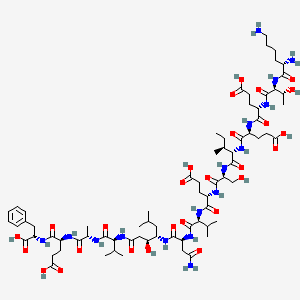

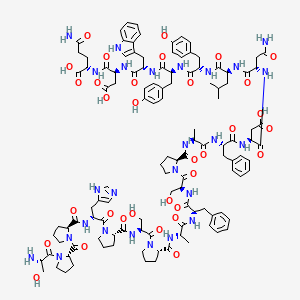

NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A-Secretase inhibitors are a class of compounds that target and inhibit the activity of A-Secretase enzymes. These enzymes play a crucial role in the cleavage of amyloid precursor proteins, which are implicated in the formation of amyloid-beta peptides. The accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s disease, making A-Secretase inhibitors a significant focus in the search for therapeutic interventions for this neurodegenerative disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase inhibitors typically involves multi-step organic synthesis. One common approach is the use of peptide synthesis techniques to create specific sequences that can inhibit the enzyme. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired sites. For example, the synthesis of Semagacestat, a well-known A-Secretase inhibitor, involves the use of various protecting groups and coupling reagents to achieve the desired product .

Industrial Production Methods: Industrial production of A-Secretase inhibitors involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. Additionally, the use of automated peptide synthesizers can streamline the production process .

Chemical Reactions Analysis

Types of Reactions: A-Secretase inhibitors undergo various chemical reactions, including:

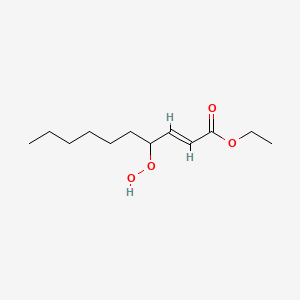

Oxidation: This reaction can modify the inhibitor’s structure, potentially affecting its activity.

Reduction: Reduction reactions can be used to modify functional groups within the inhibitor.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce their inhibitory activity .

Scientific Research Applications

A-Secretase inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study enzyme kinetics and the role of A-Secretase in amyloid precursor protein processing.

Biology: Employed in cell-based assays to investigate the effects of A-Secretase inhibition on cellular processes.

Medicine: Explored as potential therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mechanism of Action

A-Secretase inhibitors exert their effects by binding to the active site of the A-Secretase enzyme, preventing it from cleaving amyloid precursor proteins. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets of A-Secretase inhibitors include the catalytic subunits of the enzyme, such as presenilin 1 and presenilin 2. The inhibition of these subunits disrupts the enzyme’s activity and reduces amyloid-beta production .

Comparison with Similar Compounds

Gamma-Secretase Inhibitors: These inhibitors target gamma-secretase, another enzyme involved in amyloid precursor protein processing.

Beta-Secretase Inhibitors: These inhibitors target beta-secretase, which also plays a role in amyloid precursor protein cleavage.

Uniqueness: A-Secretase inhibitors are unique in their ability to selectively inhibit the A-Secretase enzyme without affecting other secretases. This selectivity is crucial for reducing potential side effects and improving therapeutic outcomes. Additionally, A-Secretase inhibitors have shown promise in modulating amyloid precursor protein processing in a way that reduces amyloid-beta production while preserving other essential cellular functions .

Properties

Molecular Formula |

C73H118N16O27 |

|---|---|

Molecular Weight |

1651.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-,60-/m0/s1 |

InChI Key |

CQTBDEGWLSDJEP-JMAXQNTPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)